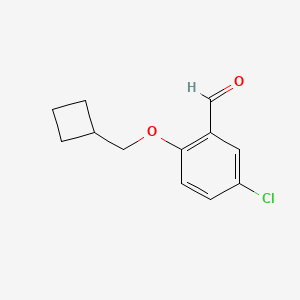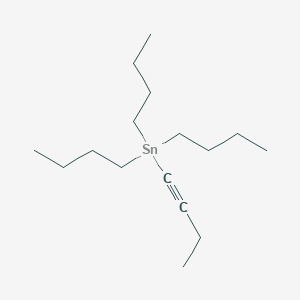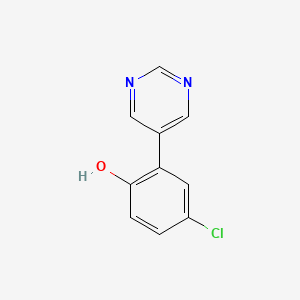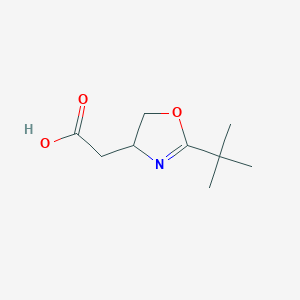
sodium;3-methanidylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;3-methanidylheptane is an organometallic compound with the chemical formula C8H17Na. It is derived from 2-ethylhexan-1-ol, a branched eight-carbon alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: sodium;3-methanidylheptane is typically synthesized through the reaction of 2-ethylhexan-1-ol with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C8H17OH+Na→C8H17Na+21H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of the alcohol to the sodium alkoxide.
Industrial Production Methods: In industrial settings, the production of sodium 2-ethylhexan-1-ide involves large-scale reactors where 2-ethylhexan-1-ol is continuously fed into a reactor containing molten sodium. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: sodium;3-methanidylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: It can reduce carbonyl compounds in the presence of hydrogen gas.
Substitution: It reacts with alkyl halides under mild conditions to form new carbon-carbon bonds.
Major Products:
Oxidation: 2-ethylhexanoic acid.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: New alkylated products.
Scientific Research Applications
sodium;3-methanidylheptane has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of sodium 2-ethylhexan-1-ide involves its ability to donate electrons and act as a nucleophile. It targets electrophilic centers in molecules, facilitating various chemical transformations. The molecular pathways involved include the formation of carbon-carbon and carbon-oxygen bonds through nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
- Sodium methoxide (CH3ONa)
- Sodium ethoxide (C2H5ONa)
- Sodium tert-butoxide (C4H9ONa)
Comparison: sodium;3-methanidylheptane is unique due to its branched structure, which imparts different steric and electronic properties compared to linear alkoxides like sodium methoxide and sodium ethoxide. This branching can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Properties
CAS No. |
54546-37-1 |
|---|---|
Molecular Formula |
C8H17Na |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
sodium;3-methanidylheptane |
InChI |
InChI=1S/C8H17.Na/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI Key |
JOZGELVITUSFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC([CH2-])CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)


![1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B8523382.png)



![1-Methyl-5-acetyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B8523405.png)
![N-[2-Fluoro-4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B8523409.png)


